4-Bromo-2-(difluoromethyl)quinoline
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Overview
Description
4-Bromo-2-(difluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-bromoquinoline with difluoromethylating agents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and difluoromethylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted quinolines with potential biological activity .
Scientific Research Applications
4-Bromo-2-(difluoromethyl)quinoline has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound can be used to study enzyme inhibition and other biological processes.
Material Science: Fluorinated quinolines are used in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with specific molecular targets to exert its effects. The presence of the difluoromethyl group can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Another fluorinated quinoline derivative with similar properties.
4-Bromo-2,8-bis(trifluoromethyl)quinoline: A compound with two trifluoromethyl groups, offering different chemical and biological properties.
Uniqueness
4-Bromo-2-(difluoromethyl)quinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and difluoromethyl groups provides a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C10H6BrF2N |
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Molecular Weight |
258.06 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H6BrF2N/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5,10H |
InChI Key |
UFPRLYHQYPOMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)F)Br |
Origin of Product |
United States |
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